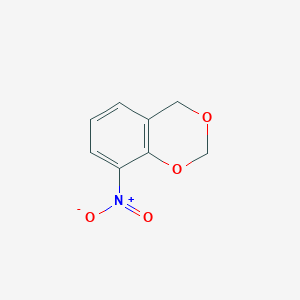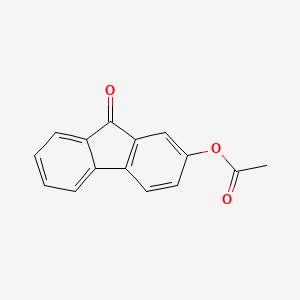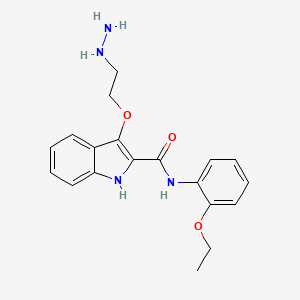
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
準備方法
The synthesis of 1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Carboxamide Formation: The indole core is then reacted with a carboxylic acid derivative to form the carboxamide group.
Ethoxyphenyl Substitution:
Hydrazinoethoxy Substitution: Finally, the hydrazinoethoxy group is introduced through a hydrazinolysis reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various condensation products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: The compound is utilized in chemical biology research to probe the function of specific proteins and enzymes.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用機序
The mechanism of action of 1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
類似化合物との比較
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- can be compared with other similar compounds, such as:
1H-Indole-2-carboxamide, N-(2-methoxyphenyl)-3-(2-hydrazinoethoxy)-: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activity.
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-aminoethoxy)-:
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydroxyethoxy)-: This compound has a hydroxy group instead of a hydrazino group, which may influence its solubility and interaction with biological targets.
The uniqueness of 1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
57037-20-4 |
|---|---|
分子式 |
C19H22N4O3 |
分子量 |
354.4 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-3-(2-hydrazinylethoxy)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H22N4O3/c1-2-25-16-10-6-5-9-15(16)23-19(24)17-18(26-12-11-21-20)13-7-3-4-8-14(13)22-17/h3-10,21-22H,2,11-12,20H2,1H3,(H,23,24) |
InChIキー |
JOIDHTAFDIRMLF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N2)OCCNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



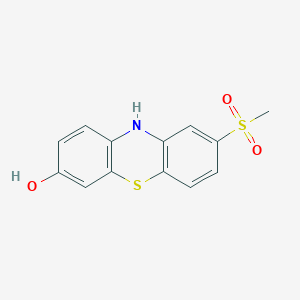
![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
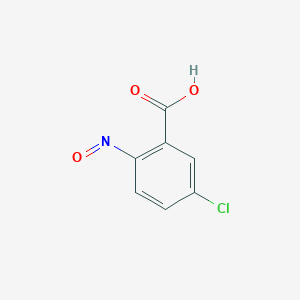
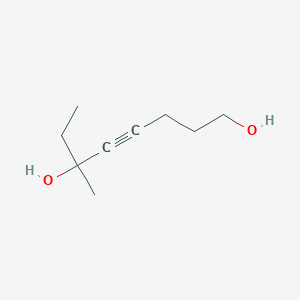
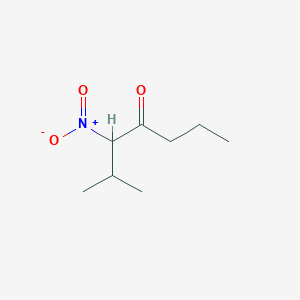
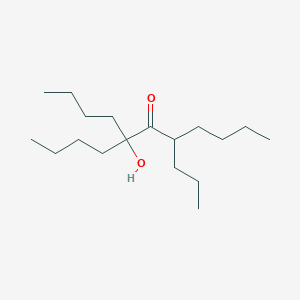
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)

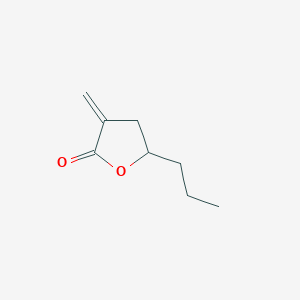
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
